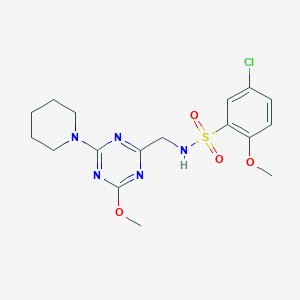
1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea is a synthetic organic compound that features a unique structure combining a benzo[d][1,3]dioxole ring and an indole moiety linked by a urea group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea typically involves the following steps:
Formation of the benzo[d][1,3]dioxole intermediate: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.
Preparation of the indole intermediate: Indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of intermediates: The benzo[d][1,3]dioxole and indole intermediates are coupled using a urea-forming reagent such as phosgene or triphosgene under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the urea group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild conditions.
Substitution: Alkyl halides, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered urea groups.
Substitution: Substituted derivatives with new alkyl groups attached to the indole nitrogen.
Applications De Recherche Scientifique
1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Research: Utilized in studies to understand its interaction with various enzymes and receptors.
Industrial Applications: Possible use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
- 1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)methanone
- 1-(benzo[d][1,3]dioxol-5-yl)-3-(1H-indol-3-yl)thiourea
Uniqueness: 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea is unique due to its specific combination of the benzo[d][1,3]dioxole and indole moieties linked by a urea group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16(18-10-5-6-14-15(7-10)22-9-21-14)19-13-8-17-12-4-2-1-3-11(12)13/h1-8,17H,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLQDSUQNGDYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-Cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2751928.png)
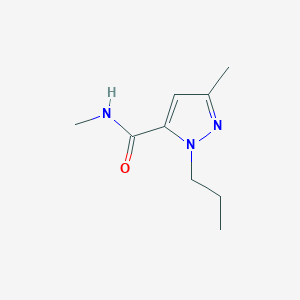

![2-cyclohexyl-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2751934.png)
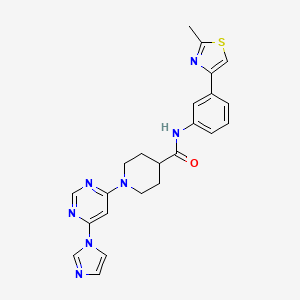
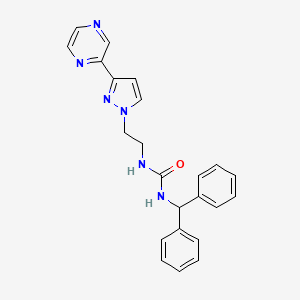
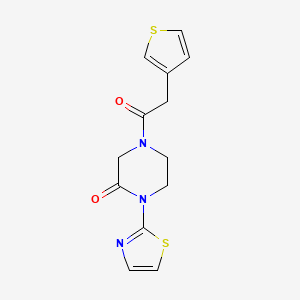
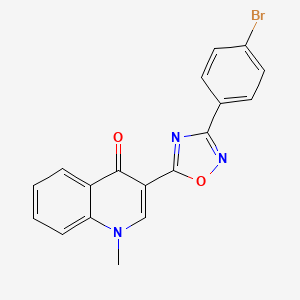
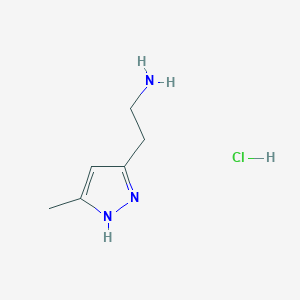
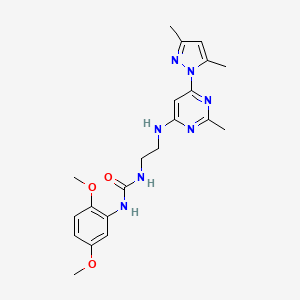
![N'-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2751946.png)
![2-[7-[(2,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2751948.png)
![Potassium [3-(trifluoromethyl)benzyl]trifluoroborate](/img/structure/B2751949.png)
